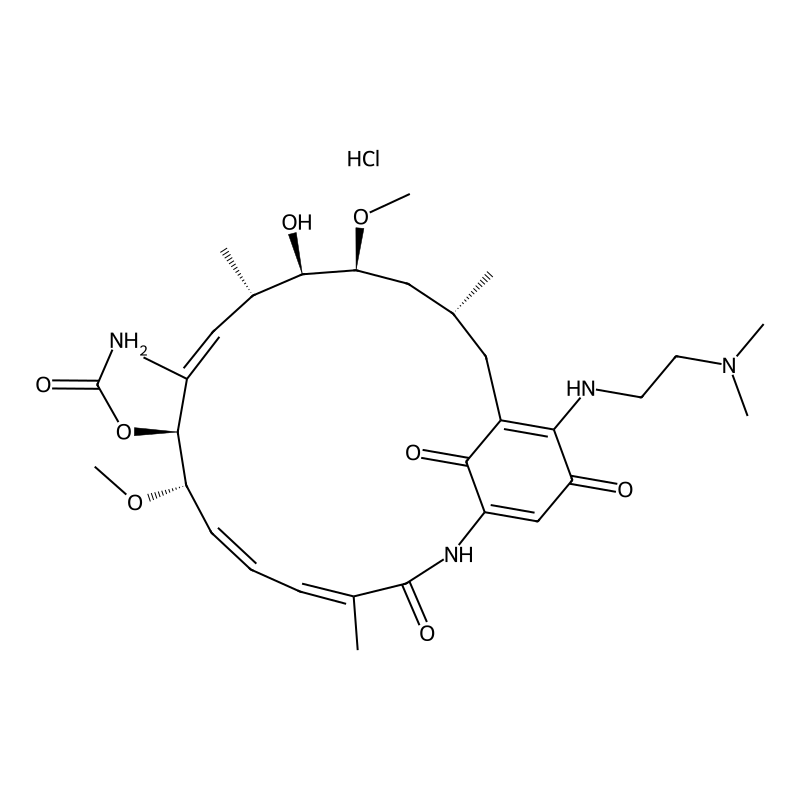

Alvespimycin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Alvespimycin (17-DMAG) Hydrochloride is the salt form of a second-generation, semi-synthetic derivative of the natural product Geldanamycin. It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90) by binding to the N-terminal ATP-binding pocket, which leads to the degradation of HSP90 client proteins critical for tumor cell survival and proliferation. This class of inhibitors evolved from the parent compound Geldanamycin, which showed potent anticancer activity but was limited by significant hepatotoxicity and poor solubility. Subsequent development led to Tanespimycin (17-AAG) and then Alvespimycin (17-DMAG), with serial improvements in physicochemical properties and toxicity profiles. Alvespimycin Hydrochloride was specifically developed to offer superior aqueous solubility compared to its predecessors, a critical attribute for formulation and administration in research settings.

References

- [1] Pacey, S., et al. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors. *Clinical Cancer Research*, 17(6), 1561-1570 (2011).

- [2] Erlichman, C., et al. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies. *European Journal of Cancer*, 47(12), 1814-1820 (2011).

- [3] Alvespimycin HCl (17-DMAG). BPS Bioscience. Accessed April 24, 2026.

- [6] Hollingshead, M., et al. In vivo antitumor efficacy of 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin hydrochloride), a water-soluble geldanamycin derivative. *Cancer Chemotherapy and Pharmacology*, 56(2), 115-125 (2005).

- [7] Abdel-Magid, A. F. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. *Molecules*, 29(21), 4811 (2024).

- [8] Hsp90 Inhibitors. Alzheimer's Drug Discovery Foundation. Accessed April 24, 2026.

- [9] Didelot, C., Lanneau, D., & Garrido, C. Inhibitors of the heat shock protein 90: from cancer clinical trials to neurodegenerative diseases. *Atlas of Genetics and Cytogenetics in Oncology and Haematology*, 14(2), 156-163 (2010).

- [10] Taldone, T., & Chiosis, G. Heat shock protein 90 targeting therapy: state of the art and future perspective. *Recent Patents on Anti-cancer Drug Discovery*, 9(3), 273-291 (2014).

Substituting Alvespimycin Hydrochloride with its common precursors, Geldanamycin or Tanespimycin (17-AAG), introduces significant experimental and formulation liabilities. Geldanamycin, the parent compound, exhibits prohibitive hepatotoxicity, limiting its utility. While 17-AAG was developed to be less hepatotoxic, it suffers from very poor aqueous solubility, requiring formulation in co-solvents like DMSO and egg phospholipids, which can introduce experimental artifacts and cause hypersensitivity reactions. Alvespimycin (17-DMAG) and its hydrochloride salt were specifically engineered to overcome these limitations, offering high water solubility that enables simpler, aqueous-based formulations for both *in vitro* and *in vivo* use. This improved property profile, combined with greater potency than 17-AAG in many contexts, makes Alvespimycin Hydrochloride a more reliable and experimentally straightforward choice, minimizing the confounding variables associated with less soluble analogs.

References

- [1] Erlichman, C., et al. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies. *European Journal of Cancer*, 47(12), 1814-1820 (2011).

- [2] Taldone, T., & Chiosis, G. Heat shock protein 90 targeting therapy: state of the art and future perspective. *Recent Patents on Anti-cancer Drug Discovery*, 9(3), 273-291 (2014).

- [4] Abdel-Magid, A. F. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. *Molecules*, 29(21), 4811 (2024).

- [5] Hollingshead, M., et al. In vivo antitumor efficacy of 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin hydrochloride), a water-soluble geldanamycin derivative. *Cancer Chemotherapy and Pharmacology*, 56(2), 115-125 (2005).

Superior Aqueous Solubility for Simplified Formulation and Dosing

Alvespimycin Hydrochloride was developed specifically as a water-soluble analog of Tanespimycin (17-AAG) to overcome the significant formulation challenges posed by the poor solubility of the first-generation inhibitor. While 17-AAG is poorly soluble and requires complex vehicles for administration, Alvespimycin as the hydrochloride salt has a documented aqueous solubility of at least 3.04 mg/mL. This property allows for the preparation of simple, saline-based formulations suitable for parenteral and oral administration in preclinical models, eliminating the need for potentially confounding co-solvents like DMSO or Cremophor that are necessary for 17-AAG.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ≥3.04 mg/mL in H2O |

| Comparator Or Baseline | Tanespimycin (17-AAG): Poorly water-soluble, requires co-solvents |

| Quantified Difference | Qualitatively high water solubility vs. practical insolubility |

| Conditions | Standard laboratory conditions for formulation. |

Enables straightforward, reproducible dosing for in vivo studies and high-throughput screens without the experimental artifacts associated with complex solubilizing agents.

Increased Potency in Cellular and Biochemical Assays Compared to 17-AAG

Alvespimycin demonstrates more potent inhibition of HSP90 and superior anti-proliferative activity compared to its predecessor, Tanespimycin (17-AAG). In a direct comparison, the mean GI50 value for Alvespimycin across a panel of cancer cell lines was 53 nM, more than twofold lower than the 123 nM observed for 17-AAG. In a cell-free biochemical assay measuring binding to the HSP90 ATP site, Alvespimycin showed an IC50 of 62 nM, compared to 119 nM for 17-AAG. This enhanced potency means lower concentrations are required to achieve the desired biological effect, reducing the potential for off-target effects.

| Evidence Dimension | Anti-proliferative Activity (Mean GI50) |

| Target Compound Data | 53 nM |

| Comparator Or Baseline | Tanespimycin (17-AAG): 123 nM |

| Quantified Difference | ~2.3-fold greater mean potency |

| Conditions | NCI-60 cancer cell line panel. |

Higher potency allows for the use of lower effective concentrations in experiments, increasing the therapeutic index and reducing the risk of off-target activities.

Demonstrated Oral Bioavailability and Efficacy in Preclinical Models

The improved physicochemical properties of Alvespimycin translate to superior performance in preclinical models, including evidence of oral bioavailability. In a head-to-head comparison using an AsPC-1 pancreatic carcinoma xenograft model, orally administered Alvespimycin inhibited tumor growth at doses of 6.7-10 mg/kg. Under the same conditions, its predecessor 17-AAG was without activity. This demonstrates a critical in-use advantage, as the aqueous solubility and stability of Alvespimycin enable effective oral administration, a route not viable for 17-AAG in similar simple formulations.

| Evidence Dimension | In Vivo Antitumor Activity (Oral Dosing) |

| Target Compound Data | Active at 6.7-10 mg/kg |

| Comparator Or Baseline | Tanespimycin (17-AAG): Inactive |

| Quantified Difference | Effective vs. Ineffective |

| Conditions | AsPC-1 pancreatic carcinoma xenograft model, oral administration. |

Provides a validated option for preclinical studies requiring oral administration, expanding experimental design possibilities and better mimicking potential clinical use.

Improved Safety Profile Over Parent Compound Geldanamycin

The ansamycin class of HSP90 inhibitors originated with Geldanamycin, which was halted from clinical development due to significant hepatotoxicity. Its derivatives, 17-AAG and subsequently 17-DMAG (Alvespimycin), were specifically developed to mitigate this liability. Studies in rat primary hepatocytes showed that the cytotoxicity of Geldanamycin was significantly greater than that of 17-AAG and 17-DMAG. This reduced toxicity is a critical procurement consideration, as it provides a wider experimental window and reduces the risk of toxicity-related artifacts confounding research results.

| Evidence Dimension | Hepatocyte Cytotoxicity |

| Target Compound Data | Significantly less toxic than Geldanamycin |

| Comparator Or Baseline | Geldanamycin: High hepatotoxicity |

| Quantified Difference | Qualitative order of toxicity: Geldanamycin >> 17-AAG ≈ 17-DMAG |

| Conditions | Rat primary hepatocyte cell viability assays (MTT). |

Selecting Alvespimycin HCl over the parent compound Geldanamycin is critical for avoiding severe, compound-specific hepatotoxicity that can compromise experimental outcomes.

Preclinical In Vivo Studies Requiring Aqueous Formulations

For xenograft or other animal model studies where intravenous or oral administration is required, Alvespimycin Hydrochloride is the appropriate choice over 17-AAG. Its high water solubility allows for the preparation of simple saline-based vehicles, ensuring consistent and reproducible dosing while avoiding the solubility and toxicity issues inherent to the complex formulations required for 17-AAG.

High-Throughput and Cell-Based Screening Assays

In automated or high-throughput cell-based assays, the use of Alvespimycin Hydrochloride minimizes solvent-related artifacts. Its solubility in aqueous media avoids the need for high concentrations of DMSO, which can affect cell viability and confound results. Its superior potency compared to 17-AAG allows for lower treatment concentrations, further enhancing data quality.

Studies in Cancer Models with Documented Sensitivity to Second-Generation HSP90 Inhibitors

This compound is well-suited for research in cancer models where 17-DMAG has shown superior activity over 17-AAG, such as certain breast carcinoma and leukemia cell lines. Its use is justified in studies aiming to build upon the established preclinical efficacy of a water-soluble, orally bioavailable HSP90 inhibitor.

Investigations Requiring a More Potent Geldanamycin Analog

When the experimental goal is to achieve maximal HSP90 inhibition with a Geldanamycin-class compound, Alvespimycin is a better choice than 17-AAG. With an approximately twofold greater potency in both biochemical and cellular assays, it provides a stronger and more targeted inhibition of the HSP90 chaperone cycle at lower concentrations.

References

- [1] Hollingshead, M., et al. In vivo antitumor efficacy of 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin hydrochloride), a water-soluble geldanamycin derivative. *Cancer Chemotherapy and Pharmacology*, 56(2), 115-125 (2005).

- [2] Erlichman, C., et al. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies. *European Journal of Cancer*, 47(12), 1814-1820 (2011).

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Pharmacology

KEGG Target based Classification of Drugs

Signaling molecules

Chaperone and folding catalyst

HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Wikipedia

Dates

2015 Apr 28.

The HSP90 inhibitor alvespimycin enhances the potency of telomerase inhibition by

imetelstat in human osteosarcoma.

Hu Y(1), Bobb D, He J, Hill DA, Dome JS.

Author information:

(1)a Center for Cancer and Immunology Research and the Division of Oncology;

Children/'s National Medical Center ; Washington, DC USA.

The unsatisfactory outcomes for osteosarcoma necessitate novel therapeutic

strategies. This study evaluated the effect of the telomerase inhibitor

imetelstat in pre-clinical models of human osteosarcoma. Because the chaperone

molecule HSP90 facilitates the assembly of telomerase protein, the ability of the

HSP90 inhibitor alvespimycin to potentiate the effect of the telomerase inhibitor

was assessed. The effect of single or combined treatment with imetelstat and

alvespimycin on long-term growth was assessed in osteosarcoma cell lines (143B,

HOS and MG-63) and xenografts derived from 143B cells. Results indicated that

imetelstat as a single agent inhibited telomerase activity, induced telomere

shortening, and inhibited growth in all 3 osteosarcoma cell lines, though the

bulk cell cultures did not undergo growth arrest. Combined treatment with

imetelstat and alvespimycin resulted in diminished telomerase activity and

shorter telomeres compared to either agent alone as well as higher levels of

γH2AX and cleaved caspase-3, indicative of increased DNA damage and apoptosis.

With dual telomerase and HSP90 inhibition, complete growth arrest of bulk cell

cultures was achieved. In xenograft models, all 3 treatment groups significantly

inhibited tumor growth compared with the placebo-treated control group, with the

greatest effect seen in the combined treatment group (imetelstat, p = 0.045,

alvespimycin, p = 0.034; combined treatment, p = 0.004). In conclusion, HSP90

inhibition enhanced the effect of telomerase inhibition in pre-clinical models of

osteosarcoma. Dual targeting of telomerase and HSP90 warrants further

investigation as a therapeutic strategy.

2. Leukemia. 2010 Apr;24(4):699-705. doi: 10.1038/leu.2009.292. Epub 2010 Jan 28.

Phase I study of the heat shock protein 90 inhibitor alvespimycin (KOS-1022,

17-DMAG) administered intravenously twice weekly to patients with acute myeloid

leukemia.

Lancet JE(1), Gojo I, Burton M, Quinn M, Tighe SM, Kersey K, Zhong Z, Albitar MX,

Bhalla K, Hannah AL, Baer MR.

Author information:

(1)H Lee Moffitt Cancer Center and Research Institute, Tampa, FL 33612, USA.

jeffrey.lancet@moffitt.org

Heat shock protein 90 (Hsp90) is a molecular chaperone with many oncogenic client

proteins. The small-molecule Hsp90 inhibitor alvespimycin, a geldanamycin

derivative, is being developed for various malignancies. This phase 1 study

examined the maximum-tolerated dose (MTD), safety and

pharmacokinetic/pharmacodynamic profiles of alvespimycin in patients with

advanced acute myeloid leukemia (AML). Patients with advanced AML received

escalating doses of intravenous alvespimycin (8-32 mg/m(2)), twice weekly, for 2

of 3 weeks. Dose-limiting toxicities (DLTs) were assessed during cycle 1. A total

of 24 enrolled patients were evaluable for toxicity. Alvespimycin was well

tolerated; the MTD was 24 mg/m(2) twice weekly. Common toxicities included

neutropenic fever, fatigue, nausea and diarrhea. Cardiac DLTs occurred at 32

mg/m(2) (elevated troponin and myocardial infarction). Pharmacokinetics revealed

linear increases in C(max) and area under the curve (AUC) from 8 to 32 mg/m(2)

and minor accumulation upon repeated doses. Pharmacodynamic analyses on day 15

revealed increased apoptosis and Hsp70 levels when compared with baseline within

marrow blasts. Antileukemia activity occurred in 3 of 17 evaluable patients

(complete remission with incomplete blood count recovery). The twice-weekly

administered alvespimycin was well tolerated in patients with advanced AML,

showing linear pharmacokinetics, target inhibition and signs of clinical

activity. We determined a recommended phase 2 dose of 24 mg/m(2).

3. Pediatr Blood Cancer. 2008 Jul;51(1):34-41. doi: 10.1002/pbc.21508.

Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor

alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program.

Smith MA(1), Morton CL, Phelps DA, Kolb EA, Lock R, Carol H, Reynolds CP, Maris

JM, Keir ST, Wu J, Houghton PJ.

Author information:

(1)Cancer Therapy Evaluation Program, NCI, Bethesda, Maryland.

BACKGROUND: Alvespimycin (17-DMAG, KOS-1022), a potent small-molecule inhibitor

of the protein chaperone Hsp90, is being developed as an anticancer agent because

of the multiple Hsp90 client proteins involved in cancer cell growth and

survival.

PROCEDURES: Alvespimycin was tested against the in vitro panel of the Pediatric

Preclinical Testing Program (PPTP) at concentrations from 1 nM to 10 microM and

was tested against the PPTP/'s in vivo tumor panels by intraperitoneal

administration using a 50 mg/kg BID twice weekly x 6 weeks dose and schedule.

Hsp70 induction in tumor and liver tissue was used as a pharmacodynamic measure

of Hsp90 inhibition and stress response induction.

RESULTS: Alvespimycin had a median IC(50) of 68 nM against the PPTP/'s in vitro

panel, with a trend for lower IC(50) values for the rhabdomyosarcoma panel

(median IC(50) 32 nM) and for higher IC(50) values for the neuroblastoma panel

(median IC(50) 380 nM). Using the time to event activity measure, alvespimycin

had intermediate or high activity against 4 of 28 evaluable solid tumor

xenografts, including 3 of 4 alveolar rhabdomyosarcoma xenografts (one with a

partial response). Hsp70 induction was observed in tumor tissue from both

responding and non-responding xenografts.

CONCLUSIONS: Alvespimycin demonstrated little in vivo antitumor activity against

most of the PPTP/'s preclinical models. The greatest drug effect was observed for

the alveolar rhabdomyosarcoma xenografts in the rhabdomyosarcoma panel. Hsp70

induction was observed in responding and non-responding xenografts, suggesting

that tumor-specific events subsequent to HSP90 inhibition are primary

determinants of antitumor activity.

Explore Compound Types

C7H6N2O4

C7H6N2O4